molecular formula C21H28N2O B5886742 1-(2,4-dimethylbenzyl)-4-(2-ethoxyphenyl)piperazine

1-(2,4-dimethylbenzyl)-4-(2-ethoxyphenyl)piperazine

Cat. No. B5886742
M. Wt: 324.5 g/mol
InChI Key: LJNWZRKWMLIUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylbenzyl)-4-(2-ethoxyphenyl)piperazine, commonly known as DM-EPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of DM-EPP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. DM-EPP has also been shown to have an affinity for sigma-1 receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
DM-EPP has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating the activity of pain receptors. In addition, DM-EPP has been reported to have anxiolytic effects by reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

DM-EPP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also has low toxicity and is stable under standard laboratory conditions. However, DM-EPP has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of DM-EPP. One area of research is the development of DM-EPP derivatives with improved pharmacological properties. Another area of research is the investigation of DM-EPP as a potential therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of DM-EPP and its potential applications in various fields of medicine.
Conclusion:
In conclusion, DM-EPP is a promising chemical compound that has gained significant attention in scientific research. Its potential pharmacological properties make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications. With further research, DM-EPP could become a valuable tool in the field of medicine.

Synthesis Methods

DM-EPP can be synthesized through a multi-step process involving the reaction of 2-ethoxybenzaldehyde and 2,4-dimethylbenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperazine to obtain DM-EPP.

Scientific Research Applications

DM-EPP has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anxiolytic properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-4-(2-ethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-4-24-21-8-6-5-7-20(21)23-13-11-22(12-14-23)16-19-10-9-17(2)15-18(19)3/h5-10,15H,4,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNWZRKWMLIUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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